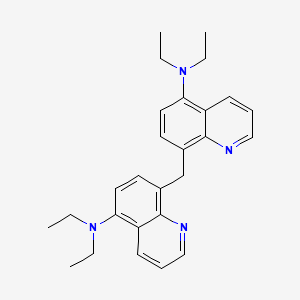
8,8'-Methylenebis(N,N-diethylquinolin-5-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8’-Methylenebis(N,N-diethylquinolin-5-amine) is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Methylenebis(N,N-diethylquinolin-5-amine) typically involves multi-step reactions starting from quinoline derivatives. One common method involves the alkylation of quinoline with diethylamine, followed by a condensation reaction with formaldehyde to introduce the methylene bridge . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of green chemistry principles, such as solvent-free reactions and reusable catalysts, is becoming increasingly important in industrial settings .
化学反応の分析
Types of Reactions
8,8’-Methylenebis(N,N-diethylquinolin-5-amine) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
科学的研究の応用
8,8’-Methylenebis(N,N-diethylquinolin-5-amine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, catalysts, and electronic materials
作用機序
The mechanism of action of 8,8’-Methylenebis(N,N-diethylquinolin-5-amine) involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with similar chemical properties.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
Quinoline N-oxides: Oxidized derivatives with unique reactivity.
Uniqueness
8,8’-Methylenebis(N,N-diethylquinolin-5-amine) stands out due to its methylene bridge, which imparts unique chemical and biological properties. This structural feature allows for diverse applications and makes it a valuable compound in various fields .
特性
CAS番号 |
6269-20-1 |
|---|---|
分子式 |
C27H32N4 |
分子量 |
412.6 g/mol |
IUPAC名 |
8-[[5-(diethylamino)quinolin-8-yl]methyl]-N,N-diethylquinolin-5-amine |
InChI |
InChI=1S/C27H32N4/c1-5-30(6-2)24-15-13-20(26-22(24)11-9-17-28-26)19-21-14-16-25(31(7-3)8-4)23-12-10-18-29-27(21)23/h9-18H,5-8,19H2,1-4H3 |
InChIキー |
VRBIUVFLDNRKFX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C2C=CC=NC2=C(C=C1)CC3=C4C(=C(C=C3)N(CC)CC)C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B15212721.png)
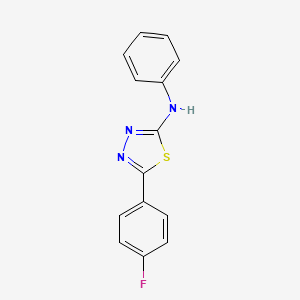
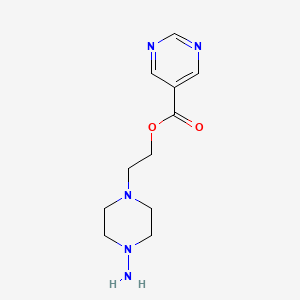
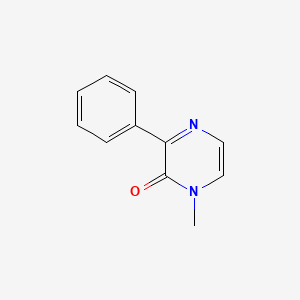
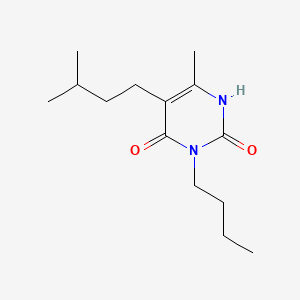
![Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15212754.png)
![6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine](/img/structure/B15212760.png)
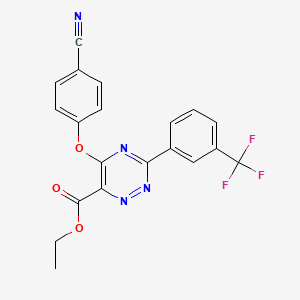
![2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B15212770.png)

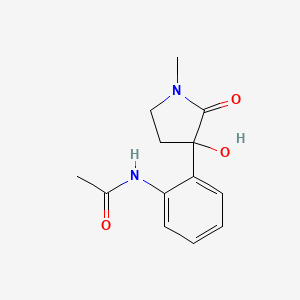
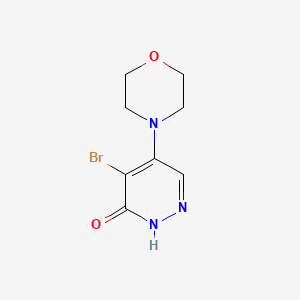
![4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B15212804.png)
